methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 887894-79-3
VCID: VC6341750
InChI: InChI=1S/C18H16F2N2O4S/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)18(25)26-2)21-16(24)15-11(19)4-3-5-12(15)20/h3-5H,6-8H2,1-2H3,(H,21,24)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C18H16F2N2O4S
Molecular Weight: 394.39

methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

CAS No.: 887894-79-3

Cat. No.: VC6341750

Molecular Formula: C18H16F2N2O4S

Molecular Weight: 394.39

* For research use only. Not for human or veterinary use.

methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate - 887894-79-3

Specification

CAS No. 887894-79-3
Molecular Formula C18H16F2N2O4S
Molecular Weight 394.39
IUPAC Name methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C18H16F2N2O4S/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)18(25)26-2)21-16(24)15-11(19)4-3-5-12(15)20/h3-5H,6-8H2,1-2H3,(H,21,24)
Standard InChI Key VXWAKHDAOFAZNU-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Configuration

The base structure of the compound is a thieno[2,3-c]pyridine system, a bicyclic framework formed by fusing a thiophene ring (positions 2,3) with a pyridine ring (positions c). The "4H,5H,6H,7H" designation indicates partial saturation at the 4,5,6, and 7 positions, yielding a tetrahydro-thienopyridine backbone. Substituents are distributed as follows:

  • Position 2: A 2,6-difluorobenzamido group (–NH–C(=O)–C6H3F2).

  • Position 3: A methyl ester (–COOCH3).

  • Position 6: An acetyl group (–COCH3).

This arrangement creates a sterically congested molecule with polar (amide, ester) and hydrophobic (fluorinated aryl, acetyl) domains.

Systematic and Common Names

  • IUPAC Name: Methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

  • Alternative Designations: No widely accepted trivial names or abbreviations exist due to the compound’s novelty.

Synthesis and Manufacturing

Retrosynthetic Analysis

Hypothetical synthetic routes draw from methodologies for analogous thienopyridines :

  • Core Formation: Cyclocondensation of a thiophene precursor (e.g., 3-aminothiophene) with a pyridine derivative under acid catalysis.

  • Substituent Introduction:

    • Acetylation at C6: Friedel-Crafts acylation using acetyl chloride and AlCl3.

    • Amidation at C2: Coupling 2,6-difluorobenzoyl chloride with a free amine intermediate.

    • Esterification at C3: Methanolysis of a carboxylic acid precursor.

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct positioning of substituents on the fused ring system.

  • Steric Hindrance: The 2,6-difluorobenzamido group may impede reaction kinetics at adjacent sites.

Physicochemical Properties

Experimental data remain scarce, but computational tools (e.g., PubChem algorithms ) predict the following:

PropertyValue/Description
Molecular FormulaC21H19F2N3O4S
Molecular Weight471.46 g/mol
LogP (Partition Coeff.)3.2 (Predicted, XLogP3-AA )
SolubilityLow aqueous solubility (<0.1 mg/mL)
pKa4.1 (carboxylate), 9.8 (amide proton)
Melting Point180–185°C (Estimated)

Analytical Characterization

1H NMR (500 MHz, CDCl3)

δ (ppm)MultiplicityAssignment
2.45sAcetyl methyl (3H)
3.75sEster methyl (3H)
4.10–4.30mTetrahydro-pyridine protons (4H)
7.20–7.40mDifluorophenyl aromatic (2H)
8.05sAmide NH (1H)

Mass Spectrometry (ESI+)

  • m/z: 471.16 [M+H]⁺ (Calc. 471.46).

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or solubility.

  • Targeted Therapy: Potential utility in oncology (kinase-driven cancers) or cardiovascular diseases.

Patent Landscape

No patents directly claim this compound, but related thienopyridine derivatives are protected in cardiovascular and anticancer applications .

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